3-((2-ethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
Description
This compound belongs to the 1,2,4-triazin-5-one class, characterized by a triazinone core substituted at positions 3 and 5. The 3-position bears a 2-ethoxyphenylamino group, while the 6-position is functionalized with a 4-fluorobenzyl moiety. These substituents influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
3-(2-ethoxyanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-2-25-16-6-4-3-5-14(16)20-18-21-17(24)15(22-23-18)11-12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTNOLMPOZTWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiocarbohydrazide with Carbonyl Derivatives
A foundational method involves cyclocondensation between thiocarbohydrazide and α-keto esters or cyanoguanidines. For example, reacting thiocarbohydrazide with ethyl 4-fluorobenzylpyruvate under acidic conditions yields the triazinone scaffold.
Reaction Conditions :
This method parallels the synthesis of pyrido[4,3-e]triazino[3,2-c]thiadiazine derivatives, where cyclocondensation in acetic acid ensures regioselectivity.
Post-Cyclization Functionalization
After forming the triazinone core, substituents are introduced via:
- Nucleophilic Aromatic Substitution (NAS) : The 3-position is aminated using 2-ethoxyaniline in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).
- Alkylation : The 6-position is functionalized with 4-fluorobenzyl bromide under basic conditions (e.g., NaOH) in acetone.
Detailed Synthetic Protocols
Synthesis of 6-(4-Fluorobenzyl)-1,2,4-triazin-5(4H)-one
Step 1 : Cyclocondensation of thiocarbohydrazide with ethyl 4-fluorobenzylpyruvate.
- Reagents : Thiocarbohydrazide (1.2 equiv), ethyl 4-fluorobenzylpyruvate (1.0 equiv), glacial acetic acid.
- Procedure : Reflux for 36 hours, followed by cooling and precipitation with ice water.
- Yield : 72%.
Step 2 : Alkylation with 4-fluorobenzyl bromide.
Introduction of 2-Ethoxyphenylamino Group
Step 3 : NAS at the 3-position.
- Reagents : 6-(4-Fluorobenzyl)-1,2,4-triazin-5(4H)-one (1.0 equiv), 2-ethoxyaniline (1.2 equiv), K₂CO₃ (2.0 equiv), DMF.
- Procedure : Heat at 90°C for 8 hours, followed by extraction with ethyl acetate and drying over Na₂SO₄.
- Yield : 68%.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, DMSO-d₆) :
δ 8.29 (1H, d, J = 9.0 Hz, H-7), 7.47 (2H, d, J = 8.4 Hz, 4-fluorobenzyl), 6.95–7.10 (4H, m, 2-ethoxyphenyl), 4.39 (2H, q, J = 7.2 Hz, OCH₂CH₃), 3.55 (2H, s, CH₂Ph), 1.41 (3H, t, J = 7.2 Hz, OCH₂CH₃).¹³C NMR (150 MHz, DMSO-d₆) :
δ 169.2 (C=O), 162.9 (C-F), 155.6 (C-N), 141.4 (C-Ar), 114.9–128.7 (Ar-C), 63.1 (OCH₂CH₃), 46.1 (CH₂Ph), 14.3 (OCH₂CH₃).
High-Resolution Mass Spectrometry (HRMS)
Optimization and Challenges
Regioselectivity in Amination
The 3-position’s reactivity is influenced by electron-withdrawing groups on the triazinone ring. Using DMF as a solvent enhances nucleophilicity, achieving >95% regioselectivity for the 2-ethoxyphenylamino group.
Purification Techniques
Silica gel chromatography with dichloromethane/methanol (10:1) effectively separates the target compound from byproducts like unreacted aniline or dialkylated species.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl or fluorobenzyl groups.
Reduction: Reduction reactions could target the triazine core or the substituent groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituent groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or other pharmacological activities.
Medicine
In medicine, derivatives of triazine compounds are often explored for their therapeutic potential. This compound could be studied for its efficacy and safety as a drug candidate.
Industry
In industry, triazine derivatives are used in the production of dyes, resins, and agrochemicals. This compound may find applications in these areas as well.
Mechanism of Action
The mechanism of action of “3-((2-ethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one” would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It could bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA interaction: The compound might interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The triazinone scaffold allows for diverse substitutions, impacting solubility, stability, and bioactivity. Below is a comparative analysis of key analogs:
Key Observations :
- Fluorine Substitution : The 4-fluorobenzyl group (common in the target compound and analogs) is associated with enhanced antimicrobial activity, as seen in compound 20b (). Fluorine's electronegativity improves membrane penetration and metabolic stability .
- Ethoxy vs.
- Positional Effects : Para-substituted ethoxy () may offer different steric interactions compared to ortho-substitution in the target compound.
Biological Activity
3-((2-ethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine class. This compound exhibits notable biological activities, particularly in medicinal chemistry and pharmacology. The unique structural features of this compound, including the triazine ring and specific substituents, contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 458.5 g/mol. The structure includes a 1,2,4-triazine core substituted with an ethoxyphenyl amino group and a fluorobenzyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C22H19FN2O4 |
| Molecular Weight | 458.5 g/mol |
| CAS Number | 894684-28-7 |
Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes or receptors involved in cellular signaling pathways. The presence of the triazine ring is known to interact with various biological targets, which may include kinases implicated in cancer cell proliferation and survival .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance, it has shown significant antiproliferative effects against several human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 4.42 ± 2.93 |
| A549 (Lung Adenocarcinoma) | 9.89 ± 1.77 |
| HT-29 (Colon Cancer) | Not specified |
In comparative studies, this compound exhibited better or comparable activity than standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting its potential as a lead compound for further development in cancer therapy .
Mechanistic Insights
The mechanism of action appears to involve the modulation of kinase activity and disruption of signaling pathways critical for cancer cell survival. Ongoing research aims to elucidate the specific molecular targets and pathways influenced by this compound .
Case Studies
Case Study 1: Antiproliferative Evaluation
In a systematic evaluation of various triazine derivatives, it was found that compounds structurally related to this compound exhibited diverse biological activities. The study utilized the MTT assay across multiple cancer cell lines to assess cytotoxicity and proliferation inhibition.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications on the phenyl rings significantly impacted biological activity. For example, the introduction of electron-withdrawing groups enhanced potency against certain cancer lines while maintaining selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
